molecular formula C14H10ClF2NO3S B2383059 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide CAS No. 895467-11-5

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2383059
CAS No.: 895467-11-5
M. Wt: 345.74
InChI Key: BJPWZXCLQSNVHA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring and an acetamide group attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, and the acetamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate the hydrolysis of the acetamide group.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: The major product is the corresponding sulfide.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It has been used as a probe to study enzyme interactions and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide
  • N-(4-methylphenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide
  • N-(4-bromophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide

Uniqueness

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWZXCLQSNVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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